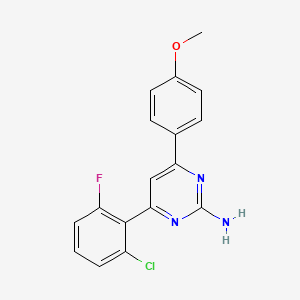
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that is widely used in scientific research due to its wide range of applications. It has been studied for its use in synthesis, as a drug, and as a biochemical reagent.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used as a building block for the synthesis of drugs and as a reagent in the synthesis of peptides and proteins. Additionally, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in the synthesis of fluorescent probes for biological imaging and as a reagent for the synthesis of organic dyes.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as aryl halides and nitroaromatics in order to form covalent bonds. Additionally, it is believed that the compound can act as a Lewis acid, forming complexes with Lewis bases such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not well understood. However, it has been shown to interact with a number of enzymes, including cytochrome P450 enzymes, and has been shown to inhibit the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its wide range of applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins. Additionally, it can be used as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes.
The main limitation of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its potential toxicity. The compound is known to be toxic to humans and animals, and should be handled with caution. Additionally, it may react with other compounds in solution, which could lead to unexpected results.
Direcciones Futuras
Due to its wide range of applications, there are numerous future directions for research involving 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its use as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins could yield valuable insights. Finally, research into its use as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes could lead to new and improved applications.
Métodos De Síntesis
The synthesis of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be achieved through a number of different methods. The most commonly used method is the Ullmann reaction, which involves the coupling of an aryl halide with a nitroaromatic compound in the presence of a copper-based catalyst. This reaction is relatively simple and efficient, and can be used to synthesize a wide range of compounds. Other methods for synthesizing 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine include the use of palladium-catalyzed cross-coupling reactions and the use of palladium-catalyzed amination reactions.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRNERPHZLOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














